molecular formula C8H12N2 B8759422 4,5,6,7-tetrahydro-2H-isoindol-5-amine

4,5,6,7-tetrahydro-2H-isoindol-5-amine

Cat. No.: B8759422
M. Wt: 136.19 g/mol
InChI Key: NSPAFMHUJYQTHQ-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-2H-isoindol-5-amine: is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-isoindol-5-amine can be achieved through several methods. One common approach involves the reaction of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This method is operationally simple and yields the desired product in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-tetrahydro-2H-isoindol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, 4,5,6,7-tetrahydro-2H-isoindol-5-amine is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research due to its potential biological activities. It can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer, antibacterial, and antifungal activities .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-tetrahydro-2H-isoindol-5-amine stands out due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a unique and valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindol-5-amine

InChI

InChI=1S/C8H12N2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5,8,10H,1-3,9H2

InChI Key

NSPAFMHUJYQTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CNC=C2CC1N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A hydrolysis mixture was prepared from 5.1 g. of dl-2-acetyl-5-acetamido-4,5,6,7-tetrahydro-2H-benzo[c]pyrrole, 50 g. of sodium hydroxide, 50 ml. of water, and 200 ml. of ethanol. The mixture was heated to refluxing temperature under a nitrogen atmosphere for about 16 hours and was then cooled. The cooled mixture was diluted with water. The alkaline aqueous mixture was extracted several times with methylene dichloride, the methylene dichloride extracts were combined and the combined extracts washed with saturated aqueous sodium chloride and dried. Evaporation of the solvent therefrom yielded a residue comprising dl-5-amino-4,5,6,7-tetrahydro-2H-benzo[c]pyrrol formed in the above reaction. A chloroform solution of the residue was filtered through 105 g. of alumina (grade II). Concentration of the resulting filtrate yielded 2.52 g. of a yellow solid comprising dl-5-amino-4,5,6,7-tetrahydro-2H-benzo[c]pyrrole.
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Synthesis routes and methods II

Procedure details

According to Reaction Scheme I, 4-acetamido cyclohexanone, prepared by the procedure of Fraser and Swingle, Can. J. Chem., 48, 2065 (1970) is reacted with the dimethylacetal of dimethylformamide to yield 2-dimethylaminomethylene-4-acetamidocyclohexanone (III). Reacting this compound with sodium glycinate followed by a ring closure reaction in the presence of acetic anhydride yields, when R3 is methyl, dl-2-acetyl-5-acetamido-4,5,6,7-tetrahydro-2H-benzo[c]-pyrrole (IV). Treatment of this latter compound with base gives dl-5-amino-4,5,6,7-tetrahydro-2H-benzo[c]pyrrole (V). This latter compound can be preferentially alkylated on the amino group at C-5 using a reductive alkylation procedure; i.e., reaction with an aldehyde (formaldehyde, acetaldehyde, acrolein, or propionaldehyde) in the presence of a strong organometallic reducing agent such as sodium cyanoborohydride. The dialkylated compound, for instance, dl-5-di(n-propyl)amino-4,5,6,7-tetrahydro-2H-benzo[c]pyrrole (VI) can also be alkylated on the pyrrole ring nitrogen under basic conditions using an alkyl halide R2X (methyl iodide, allyl chloride, ethyl bromide, or the like) to yield a dl-2-(C1 -C3 alkyl or allyl)-5 -disubstituted-amino-4,5,6,7-tetrahydro-2H-benzo[c]pyrrole of Formula VII.
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